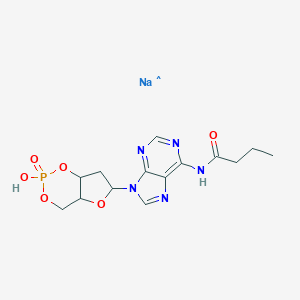
N6-Monobutyryl-2/'-deoxyadenosine 3/':5/'-cyclic monophosphate sodium salt
描述
Synthesis Analysis
The synthesis of N6-monobutyryl adenosine 5'-monophosphate, a closely related compound, involves specific chemical reactions to introduce the monobutyryl group into the adenosine molecule. This process compares to the metabolite identified as a major product in the liver upon perfusion with N6,O2'-dibutyryl cyclic [3H]adenosine 3':5'-monophosphate, suggesting a pathway for its production or degradation within biological systems (Dils, West, & Walsh, 1977).
Molecular Structure Analysis
The molecular structure of N6-monobutyryl-2'-deoxyadenosine 3':5'-cyclic monophosphate sodium salt involves a cyclic phosphate group, a monobutyryl substituent at the N6 position, and a sodium counterion. The stereochemistry and functional groups play critical roles in its biological activity and interaction with cellular enzymes. Detailed structural analysis can provide insights into its mechanism of action, though specific studies on this exact molecule's structure were not found in the current search.
Chemical Reactions and Properties
N6-monobutyryl adenosine 3':5'-cyclic monophosphate participates in various chemical reactions relevant to its biological functions, including interactions with phosphodiesterases and kinases. Its ability to mimic cAMP allows it to activate or inhibit enzymes regulated by cAMP levels within the cell, influencing pathways such as protein kinase activation (Castagna, Palmer, & Walsh, 1977).
Physical Properties Analysis
The physical properties of N6-monobutyryl-2'-deoxyadenosine 3':5'-cyclic monophosphate sodium salt, such as solubility in water and other solvents, are crucial for its biological application and stability. These properties determine how the compound can be stored, handled, and administered in a research or clinical setting. The specific physical properties were not detailed in the current literature search, indicating a need for further study.
Chemical Properties Analysis
Chemically, this compound exhibits properties characteristic of both nucleotides and lipophilic esters due to the monobutyryl group. This duality influences its ability to penetrate cell membranes, resist enzymatic degradation, and interact with specific molecular targets within the cell. The esterification of the adenosine molecule modifies its interaction with cellular enzymes, altering its biological activity compared to unmodified cAMP (Castagna, Palmer, & Walsh, 1977).
科学研究应用
Role in Aging and Alzheimer's Disease
Research has explored the significance of cyclic nucleotides in the context of aging and neurodegenerative diseases like Alzheimer's. The NO/cGMP signaling pathway, for instance, plays a crucial role in learning, memory, and synaptic plasticity. Aging is associated with changes in this pathway, including increased phosphodiesterase (PDE) activity and decreased cGMP concentration, leading to reduced cognitive performance and synaptic plasticity. PDE inhibitors, which prevent the breakdown of cGMP, have shown potential in improving learning and memory in older rats, suggesting a therapeutic angle for neurodegenerative diseases (Domek-Łopacińska & Strosznajder, 2010).
Phosphodiesterase Inhibitors in Neurology and Psychiatry
The study of phosphodiesterase 10 (PDE10) inhibitors, which also act on cyclic nucleotides, reveals their potential in treating neurological and psychiatric disorders. The ability of these inhibitors to increase levels of cAMP and/or cGMP suggests their use in conditions requiring enhanced cyclic nucleotide signaling, such as schizophrenia and cognitive disorders (Zagórska, 2019).
Cardiovascular Applications
The modulation of soluble guanylate cyclase (sGC), an enzyme critical for cGMP synthesis, presents therapeutic opportunities in cardiovascular diseases. sGC activators and stimulators are being explored for their potential benefits in treating conditions like heart failure and pulmonary hypertension, where cGMP plays a key regulatory role (Mitrović, Jovanović, & Lehinant, 2011).
Advances in Nucleotide Synthesis
The development of synthetic methods for nucleotides, including cyclic nucleotides, is crucial for research applications ranging from drug discovery to molecular biology tools. These methods enable the study of nucleotide functions and the exploration of therapeutic nucleotide analogs (Roy, Depaix, Périgaud, & Peyrottes, 2016).
Cancer Research
Investigations into the role of cyclic nucleotides and their regulatory enzymes, like phosphodiesterases, have also extended to cancer research. Understanding how these molecules influence cell proliferation, apoptosis, and tumor progression can uncover novel targets for cancer therapy (Prickaerts, Heckman, & Blokland, 2017).
属性
InChI |
InChI=1S/C14H18N5O6P.Na/c1-2-3-10(20)18-13-12-14(16-6-15-13)19(7-17-12)11-4-8-9(24-11)5-23-26(21,22)25-8;/h6-9,11H,2-5H2,1H3,(H,21,22)(H,15,16,18,20); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKPBOORPDEEFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC4C(O3)COP(=O)(O4)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N5NaO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585230 | |
| Record name | PUBCHEM_16219693 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Monobutyryl-2'-deoxyadenosine 3' | |
CAS RN |
108347-96-2 | |
| Record name | PUBCHEM_16219693 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



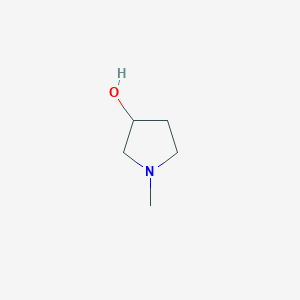
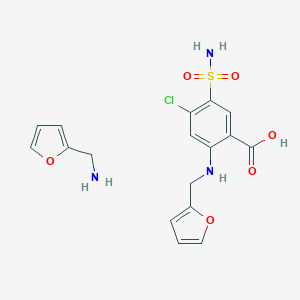
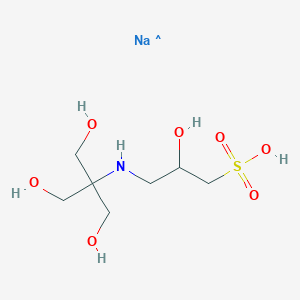
![3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22942.png)
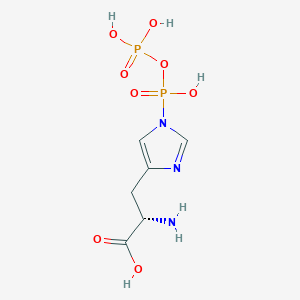
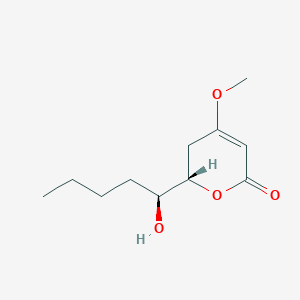
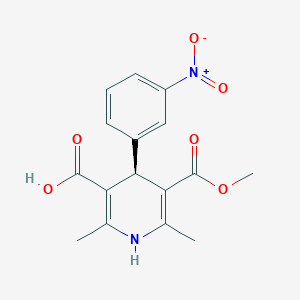
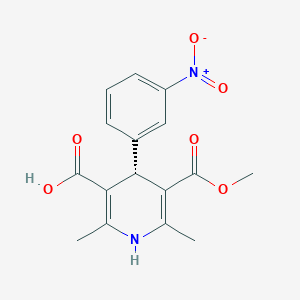
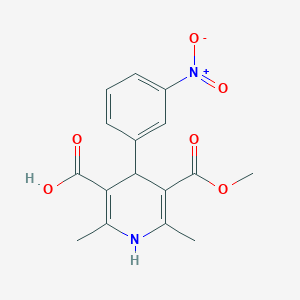
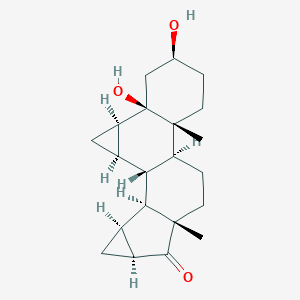
![2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B22957.png)
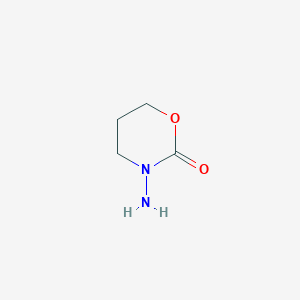
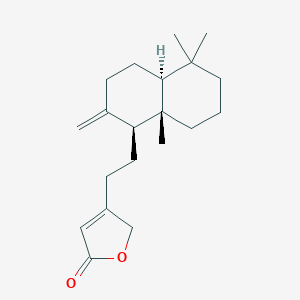
![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)